molecular formula C9H11FO2 B2382015 1-(Dimethoxymethyl)-4-fluorobenzene CAS No. 32691-93-3

1-(Dimethoxymethyl)-4-fluorobenzene

Cat. No. B2382015
CAS RN: 32691-93-3
M. Wt: 170.183
InChI Key: SOZXXYJDCMNWCS-UHFFFAOYSA-N
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Description

“1,1-Dimethoxyethylbenzene” is an organic compound with the linear formula: C6H5C(OCH3)2CH3 . It’s used as a building block in organic synthesis . “Dimethoxymethane”, also called methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste .


Synthesis Analysis

“Dimethoxymethane” can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A bifunctional Cu/zeolite catalyst in a continuous gas-phase fixed bed reactor can be used for the non-oxidative synthesis of “Dimethoxymethane” from methanol .


Chemical Reactions Analysis

The reaction of methanol to “Dimethoxymethane” (DMM) can be promising using heterogeneous catalysts in the gas phase . The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .


Physical And Chemical Properties Analysis

“1,1-Dimethoxyethylbenzene” has a liquid form, a refractive index n20/D 1.49 (lit.), a boiling point of 95-98°C/12mmHg (lit.), and a density of 1.008g/mL at 25°C (lit.) .

Scientific Research Applications

Chemical Reactions and Substitution Mechanisms

1-(Dimethoxymethyl)-4-fluorobenzene, similar to other fluorinated benzenes, is likely used in various chemical reactions, including aromatic nucleophilic substitution. An example is the use of dimethyl(trimethylsilyl)phosphane for the substitution of fluorine in various difluorobenzenes and trifluorobenzenes to yield compounds like 1-(dimethylphosphanyl)-fluorobenzenes. This indicates potential applications in synthesizing fluorinated aromatic compounds with different substituents (Goryunov et al., 2010).

Photophysics and Crystal Studies

Fluorinated benzenes, including compounds similar to this compound, are studied for their photophysical properties. For instance, the photophysics of 1,4-diethynyl-2-fluorobenzene was analyzed in different states (solution and crystal) to understand the effects of aggregation on its properties. This suggests the relevance of such compounds in understanding the photophysical behavior of fluorinated aromatic compounds (Levitus et al., 2001).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, like this compound, are increasingly recognized for their applications in organometallic chemistry and catalysis. Due to the presence of fluorine substituents, these compounds often exhibit weak binding to metal centers, making them suitable as non-coordinating solvents or easily displaced ligands in various organometallic reactions and catalytic processes (Pike et al., 2017).

Electrochemical Studies

Electrochemical studies of fluorobenzenes can provide insights into the behavior of related compounds like this compound. For example, the electrochemical fluorination of aromatic compounds, including fluorobenzenes, is a subject of study to understand their reactivity and potential applications in synthesizing fluorinated organic compounds (Momota et al., 1998).

Mechanism of Action

“Directed ortho metalation” is an adaptation of electrophilic aromatic substitution in which electrophiles attach themselves exclusively to the ortho-position of a direct metalation group or DMG through the intermediary of an aryllithium compound .

Future Directions

The production of bio-diesel fuels from carbohydrates is a promising alternative to fossil fuels . Potential bio-diesel candidates or additives, such as “5-(hydroxymethyl)-2-(dimethoxymethyl)furan” (HDMF), “2-(dimethoxymethyl)-5-(methoxymethyl)furan” (DMMF), and “5-(methoxymethyl)-2-furaldehyde” (MMF) could be produced from the alcoholic solutions of both 5-HMF and fructose in the presence of solid acid catalysts .

properties

IUPAC Name

1-(dimethoxymethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZXXYJDCMNWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Electrolyte: 250 g (1.488 mol) of 4-fluorobenzyl acetate, 12.5 g of sodium benzenesulfonate, 12.5 g of sodium methylate and 2225 g of methanol
Quantity
250 g
Type
reactant
Reaction Step One
Name
sodium benzenesulfonate
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
2225 g
Type
solvent
Reaction Step Four

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